

Amrubicin Hydrochloride: A Technical Guide to its Apoptosis Induction Pathway

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Compound of Interest

Compound Name: Amrubicin Hydrochloride

Cat. No.: B1662130

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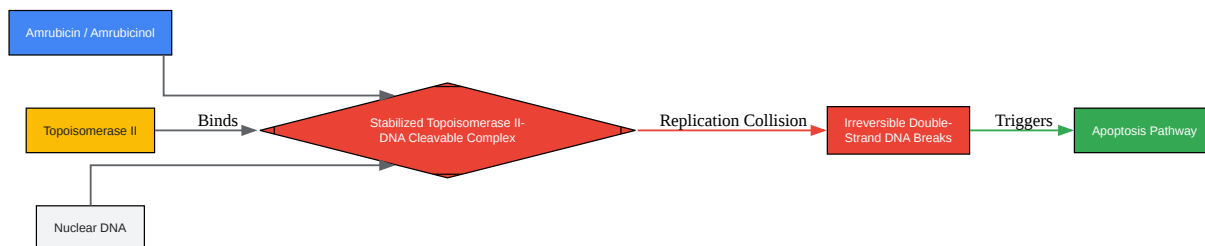
Executive Summary

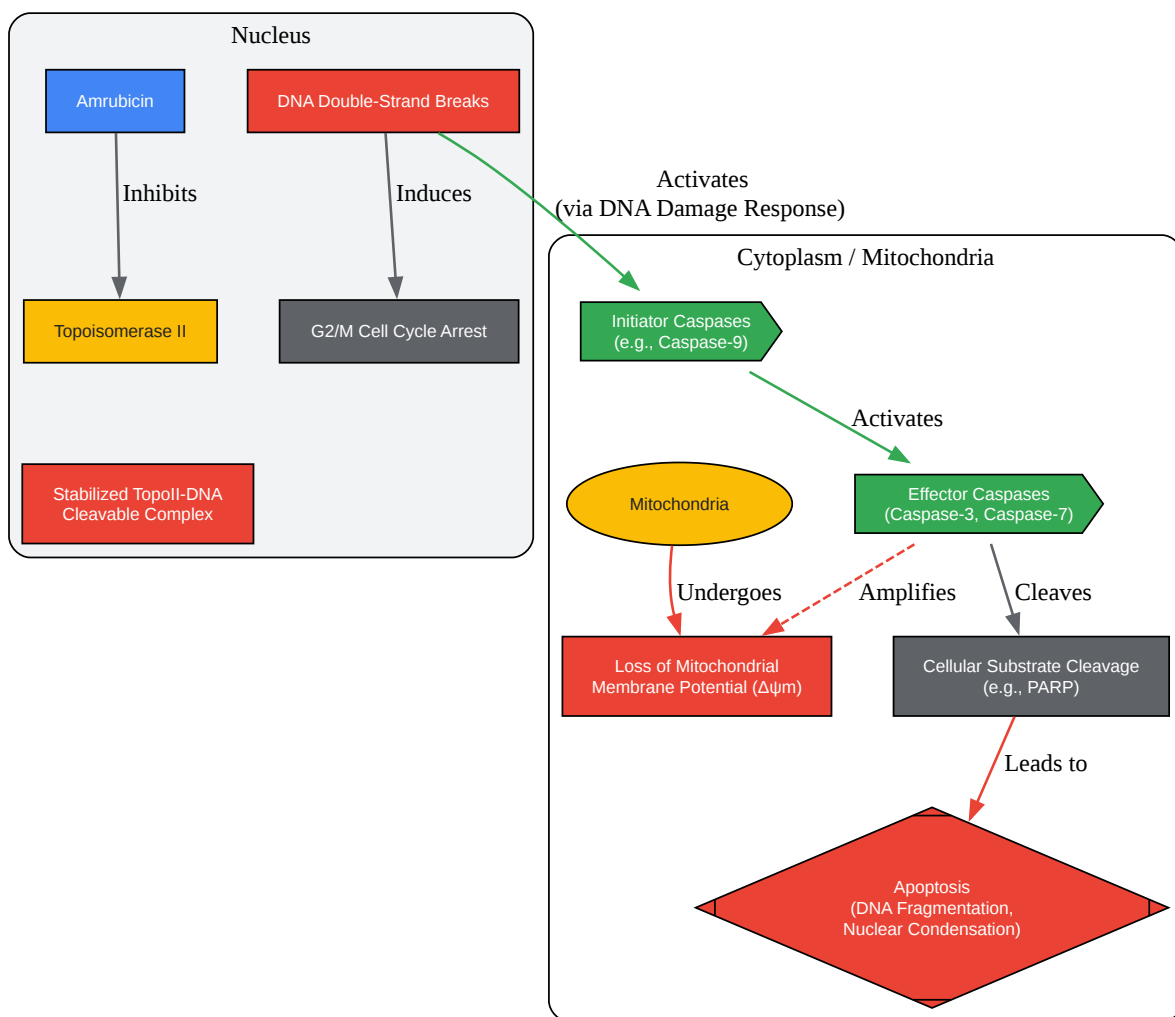
Amrubicin hydrochloride is a potent, wholly synthetic 9-aminoanthracycline derivative developed for the treatment of cancer, most notably small-cell lung cancer (SCLC).[1][2] Its cytotoxic effects are primarily mediated through the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning amrubicin-induced apoptotic cell death. The core mechanism involves the inhibition of DNA topoisomerase II, which stabilizes the enzyme-DNA "cleavable complex," leading to irreparable double-strand DNA breaks.[1][3] This genomic damage triggers a cascade of cellular events, including G2/M phase cell cycle arrest, a subsequent loss of mitochondrial membrane potential ($\Delta\psi_m$), and the activation of the executioner caspase-3 and caspase-7, culminating in programmed cell death.[1][4] This document details the signaling pathways, presents quantitative data on cellular responses, outlines key experimental protocols for investigation, and provides visual diagrams to elucidate these complex processes.

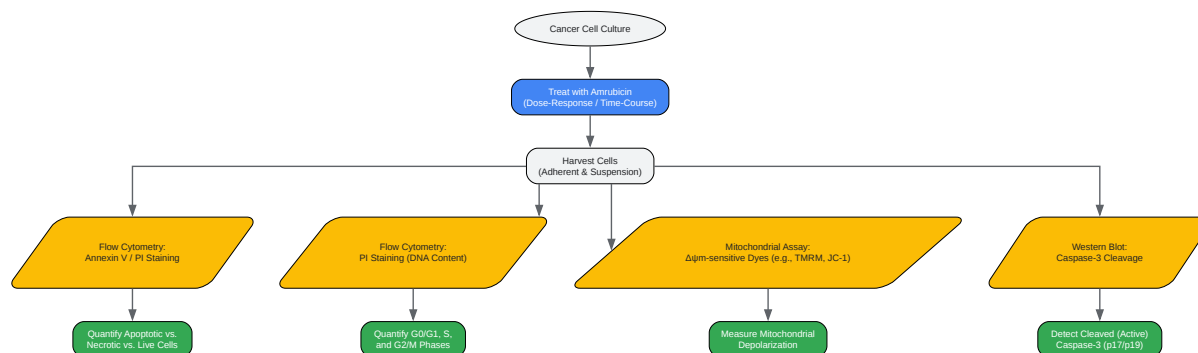
Core Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target of amrubicin and its highly active metabolite, amrubicinol, is DNA topoisomerase II.[1][2] This nuclear enzyme is critical during DNA replication and transcription, where it resolves topological challenges in the DNA helix by creating transient, enzyme-linked double-strand breaks (DSBs).[1][5]

Amrubicin functions as a "topoisomerase II poison." It does not inhibit the enzyme's ability to cleave DNA; rather, it intercalates into the DNA and stabilizes the covalent intermediate state, known as the topoisomerase II-DNA cleavable complex.[1][3][5] This stabilization prevents the enzyme from re-ligating the broken DNA strands. The collision of replication forks with these trapped complexes converts the transient breaks into permanent, cytotoxic double-strand DNA lesions.[6] This accumulation of irreversible DNA damage is the initial trigger for the apoptotic cascade.[1][3]







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